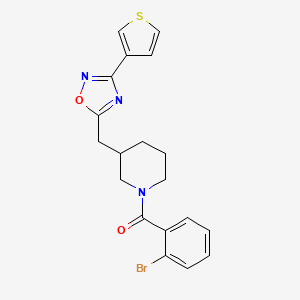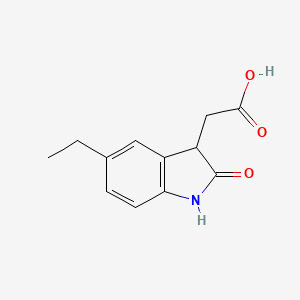
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dye Synthesis and Spectral Analysis
A study by Yelenich et al. (2016) explored the synthesis of pyridinium salts and biscyanine dyes using a compound closely related to Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate. Their research included quantum-chemical simulations of the spatial and electronic structure of these dyes.
Antimicrobial, Antitubercular, and Anti-HIV Activities
Sulthana et al. (2019) conducted research on derivatives prepared from this compound, demonstrating significant antimicrobial, antitubercular, and anti-HIV activities. They found that specific derivatives exhibited potent activity against various bacterial strains and showed promising results in the development of novel antitubercular and antiHIV agents Sulthana M.T, Chitra K, Alagarsamy (2019).
Antiviral Properties
A 2007 study by Bernardino et al. synthesized derivatives with a structure similar to this compound. These compounds displayed significant antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, without showing toxicity in Vero cells.
X-ray Powder Diffraction Analysis
Research by Wang et al. (2017) focused on X-ray powder diffraction data of a compound structurally related to this compound. This study contributes to understanding the crystalline structures of similar compounds.
Synthesis of Novel Derivatives for Biological Activity
Research has been conducted on synthesizing novel derivatives of compounds related to this compound for potential biological activities. Studies like Goswami et al. (2022) and Saravanan et al. (2015) have explored these derivatives for their antimicrobial effectiveness, showing promising results against various microbes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves the condensation of 2-aminobenzophenone with ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-aminobenzophenone", "ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate", "acetic anhydride", "methyl iodide", "triethylamine", "sodium bicarbonate", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate using acetic anhydride and triethylamine as catalysts to form 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline intermediate.", "Step 2: Cyclization of the intermediate using sodium bicarbonate and chloroform to form 7-chloro-4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline intermediate.", "Step 3: Esterification of the intermediate using methyl iodide and triethylamine to form Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate.", "Step 4: Purification of the final product using methanol and diethyl ether." ] } | |
Número CAS |
1251690-91-1 |
Fórmula molecular |
C22H15BrN4O3S |
Peso molecular |
495.35 |
Nombre IUPAC |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3 |
Clave InChI |
BOLCHLDLXDHHNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)



![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2448859.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2448861.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)


